

Preclinical Profile of BAY-204 (BRD3727): A Potent and Selective CSNK1A1 Inhibitor

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Compound of Interest

Compound Name: BAY-204

Cat. No.: B15544980

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This technical guide provides a comprehensive overview of the available preclinical data for **BAY-204** (BRD3727), a novel, potent, and selective ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1A1). This document summarizes key in vitro and in vivo findings, details relevant signaling pathways, and provides insights into the compound's mechanism of action and potential therapeutic applications in oncology.

Core Compound Activity

BAY-204 has demonstrated significant inhibitory activity against its primary target, CSNK1A1, a serine/threonine kinase implicated in various cellular processes, including cell division, beta-catenin signaling, and TP53 activation.[\[1\]](#)

Table 1: In Vitro Inhibitory Activity of BAY-204 against CSNK1A1

Parameter	Condition	Value (nM)
IC50	10 μ M ATP	2
IC50	1 mM ATP	12

Data sourced from an abstract by Steven M. Corsello, et al. presented at the American Association for Cancer Research Annual Meeting 2022.[\[1\]](#)

In Vitro Anti-proliferative Activity

The anti-proliferative effects of **BAY-204** have been evaluated across a panel of human cancer cell lines, demonstrating potent activity in models of both hematological malignancies and solid tumors.

Table 2: In Vitro Anti-proliferative Activity of BAY-204 in Cancer Cell Lines

Cell Line	Cancer Type
TMD8	Diffuse Large B-cell Lymphoma (DLBCL)
HCT116	Colorectal Cancer
HT29	Colorectal Cancer
IM95	Gastric Cancer
KU-19-19	Urothelial Carcinoma

While the abstract by Corsello et al. mentions nanomolar anti-proliferative potency in TMD8, IM-95, and KU-19-19 cell lines, specific IC50 values for each cell line are not publicly available.

[\[1\]](#)

In Vivo Preclinical Efficacy

BAY-204, noted for its oral bioavailability, has shown promising anti-tumor efficacy in multiple murine xenograft models.[\[1\]](#)

Table 3: Summary of In Vivo Efficacy of BAY-204 in Xenograft Models

Xenograft Model	Cancer Type	Efficacy Summary
TMD8	Diffuse Large B-cell Lymphoma	Promising efficacy observed.
HCT116	Colorectal Cancer	Promising efficacy observed.
HT29	Colorectal Cancer	Promising efficacy observed.
IM95	Gastric Cancer	Promising efficacy observed.
KU-19-19	Urothelial Carcinoma	Promising efficacy observed.

Specific quantitative data on tumor growth inhibition, dosage regimens, and survival outcomes from these in vivo studies are not yet publicly available. The information is based on the abstract by Corsello et al.[\[1\]](#)

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have been conducted for **BAY-204** and a related compound, BAY-888.

Table 4: Mouse Pharmacokinetic Parameters of BAY-204 and BAY-888

Compound	Dose (mg/kg, oral)	AUClast (mg·h/L)
BAY-204	50	19
BAY-888	50	32

This data suggests that both compounds have high oral exposure in mice, supporting their use in in vivo efficacy studies.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **BAY-204** are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches.

In Vitro Kinase Assay (General Protocol)

A biochemical assay would have been used to determine the IC₅₀ values of **BAY-204** against CSNK1A1. This typically involves:

- **Reagents:** Recombinant human CSNK1A1 enzyme, a suitable substrate (e.g., a specific peptide or protein), and ATP.
- **Procedure:** The kinase, substrate, and varying concentrations of **BAY-204** are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
- **Detection:** The amount of phosphorylated substrate is quantified, often using methods like radioactivity (if using ³²P-ATP or ³³P-ATP), fluorescence, or luminescence.
- **Analysis:** The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Anti-proliferative Assay (General Protocol)

To assess the anti-proliferative effects of **BAY-204** on cancer cell lines, a cell viability assay such as the MTT or CellTiter-Glo® assay would be employed:

- **Cell Culture:** Cancer cell lines (TMD8, HCT116, HT29, IM95, KU-19-19) are seeded in multi-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a range of concentrations of **BAY-204** for a specified period (e.g., 72 hours).
- **Viability Measurement:** A reagent that measures metabolic activity or ATP content (correlating with cell viability) is added to the wells.
- **Data Analysis:** The signal is measured using a plate reader, and the IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies (General Protocol)

The in vivo efficacy of **BAY-204** would be evaluated in immunocompromised mice bearing tumors derived from human cancer cell lines:

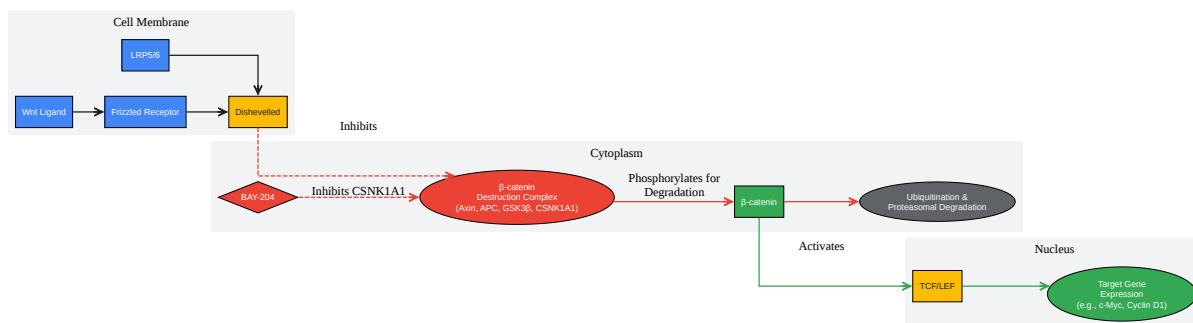
- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used.
- **Tumor Implantation:** A suspension of cancer cells (e.g., TMD8, HCT116) is injected subcutaneously into the flank of the mice.
- **Treatment:** Once tumors reach a palpable size, mice are randomized into treatment and control groups. **BAY-204** is administered orally at specified doses and schedules.
- **Efficacy Assessment:** Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
- **Pharmacodynamic Biomarkers:** At the end of the study, tumors may be excised to analyze biomarkers such as the phosphorylation of RPS6 to confirm target engagement.

Signaling Pathways and Mechanism of Action

CSNK1A1 is a critical regulator of several oncogenic signaling pathways. Inhibition of CSNK1A1 by **BAY-204** is expected to modulate these pathways, leading to anti-tumor effects.

Wnt/ β -Catenin Signaling Pathway

In many cancers, particularly colorectal cancer, the Wnt/ β -catenin pathway is aberrantly activated. CSNK1A1 plays a crucial role in the β -catenin destruction complex. Inhibition of CSNK1A1 can lead to the stabilization and nuclear translocation of β -catenin, which paradoxically can have context-dependent anti-tumor or pro-tumor effects. However, the anti-proliferative effects observed with **BAY-204** suggest a dominant anti-tumor mechanism.

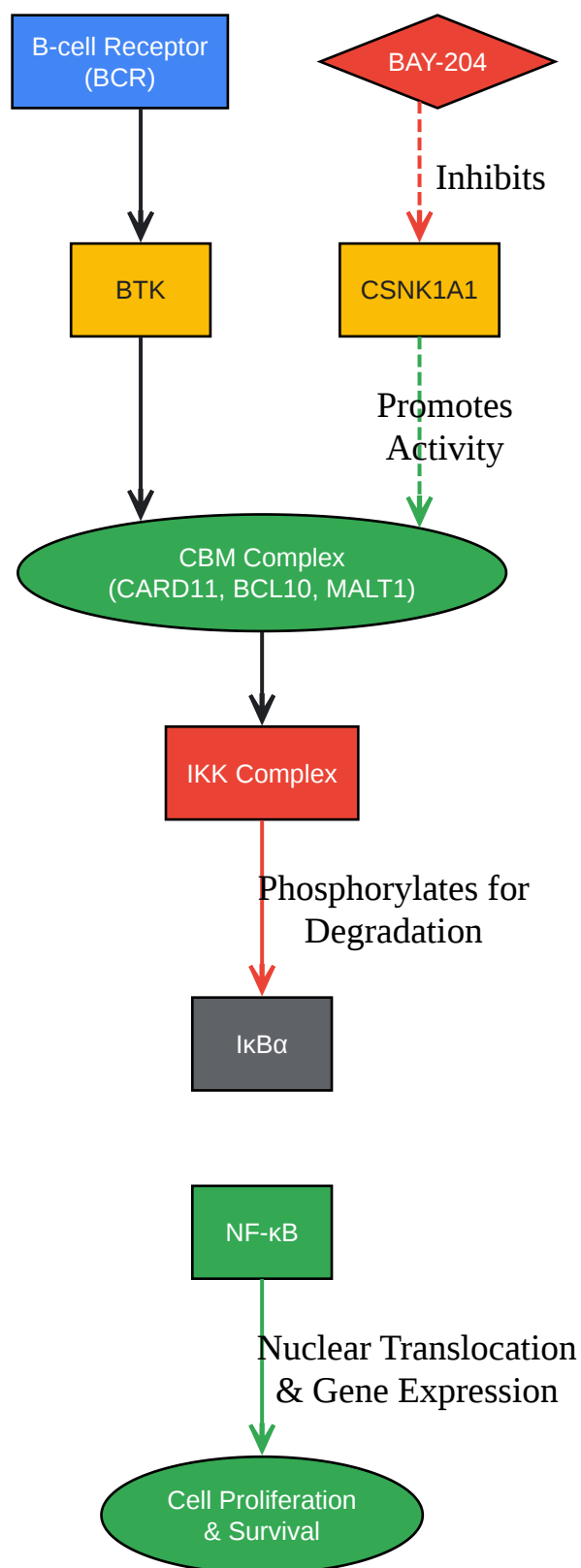


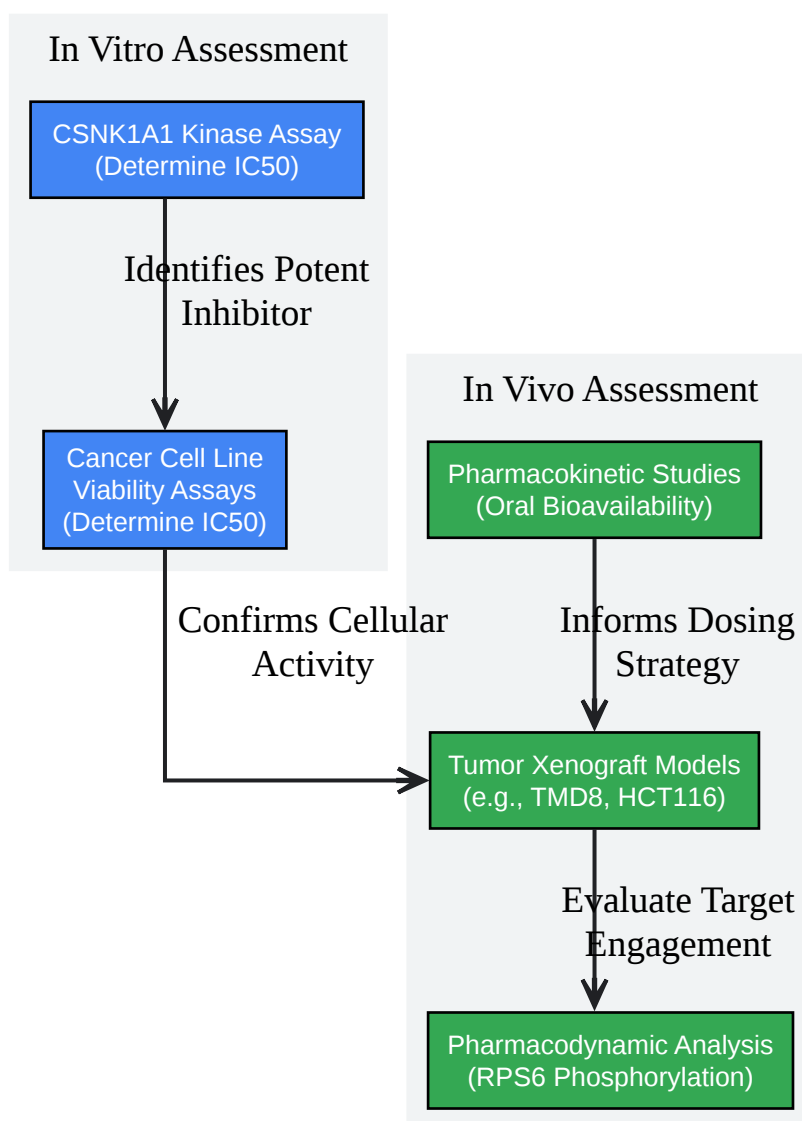
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Figure 1: Simplified Wnt/β-Catenin Signaling Pathway and the inhibitory action of **BAY-204**.

NF-κB Signaling in Diffuse Large B-cell Lymphoma (DLBCL)

In the activated B-cell-like (ABC) subtype of DLBCL, chronic B-cell receptor (BCR) signaling leads to constitutive activation of the NF-κB pathway, which is essential for tumor cell survival. CSNK1A1 has been identified as a key component that promotes this signaling cascade.





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References

- 1. Casein kinase 1 α governs antigen receptor-induced NF- κ B and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]

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